2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b
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Overview
Description
2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] is a complex organic compound that has garnered interest in the field of materials science, particularly in the development of organic semiconductors and photovoltaic materials. This compound features a benzo [1,2-b] core substituted with triMethyltin and thiophen-2-yl groups, which contribute to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] typically involves a multi-step process. One common method includes the Stille coupling reaction, where a halogenated benzo [1,2-b] derivative is reacted with a triMethyltin-substituted thiophene under palladium catalysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] undergoes various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo [1,2-b] core can be reduced under specific conditions to alter its electronic properties.
Substitution: The triMethyltin groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzo [1,2-b] derivatives.
Substitution: Various substituted benzo [1,2-b] derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential use in bioorganic chemistry.
Medicine: Explored for its potential in drug delivery systems due to its unique electronic properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials for solar cells.
Mechanism of Action
The mechanism by which 2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] exerts its effects is primarily through its electronic properties. The compound’s molecular structure allows for efficient π-π stacking interactions, which enhance its charge carrier mobility. This makes it an excellent candidate for use in organic semiconductors and photovoltaic materials .
Comparison with Similar Compounds
Similar Compounds
Dithieno [3,2-b2′,3′-d]thiophene (DTT) Derivatives: These compounds have similar electronic properties and are used in organic semiconductors.
Benzo [1,2-b4,5-b′]dithiophene (BDT) Derivatives: Known for their use in photovoltaic materials.
Uniqueness
2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] is unique due to its specific substitution pattern, which imparts distinct electronic properties that are advantageous for certain applications in organic electronics and photovoltaics .
Properties
Molecular Formula |
C40H58S4Sn2 |
---|---|
Molecular Weight |
904.6 g/mol |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
InChI Key |
OCFFMJYHZKHRKM-UHFFFAOYSA-N |
Canonical SMILES |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].CCCCC(CC)CC1=CC=C(S1)C2=C3C=C=S=C3C(=C4C2=S=C=C4)C5=CC=C(S5)CC(CC)CCCC.[Sn].[Sn] |
Origin of Product |
United States |
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